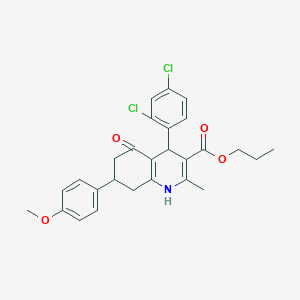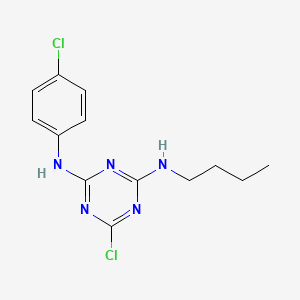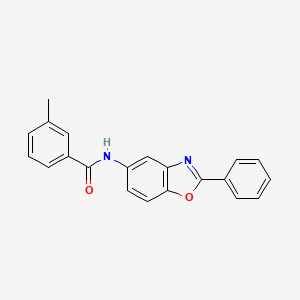![molecular formula C19H11ClFNO B4895703 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile, also known as CPFA, is a novel compound with potential applications in scientific research. The compound is a member of the acrylonitrile family and has a molecular weight of 365.79 g/mol. CPFA is a yellow crystalline solid with a melting point of 166-168°C and a boiling point of 582.6°C.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is not yet fully understood. However, studies have suggested that 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile may inhibit the activity of certain enzymes involved in cell proliferation and survival. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to have both biochemical and physiological effects. In cancer cells, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell proliferation and survival. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has also been found to induce oxidative stress in cancer cells, leading to cell death. In animal models, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to inhibit the growth of tumors and reduce tumor volume.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile is its potential as a novel anti-cancer agent. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been shown to have anti-proliferative effects on various cancer cell lines and may have potential as a therapeutic agent for cancer treatment. However, there are also limitations to using 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in lab experiments. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. One direction is to further investigate the mechanism of action of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in cancer cells and animal models. Another direction is to explore the potential use of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the potential side effects of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile and its safety profile. Overall, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has potential as a novel anti-cancer agent and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile involves the reaction of 3-chlorobenzaldehyde with 4-fluorophenylacetic acid in the presence of sodium hydride to form 2-(3-chlorophenyl)-3-(4-fluorophenyl)acrylic acid. The resulting compound is then treated with thionyl chloride and 2-furancarboxaldehyde to obtain 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile. The overall yield of the synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile has also been shown to inhibit the growth of tumors in animal models.
Eigenschaften
IUPAC Name |
(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO/c20-16-3-1-2-14(10-16)15(12-22)11-18-8-9-19(23-18)13-4-6-17(21)7-5-13/h1-11H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFWILVJZRLCG-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

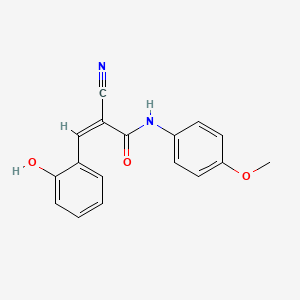
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
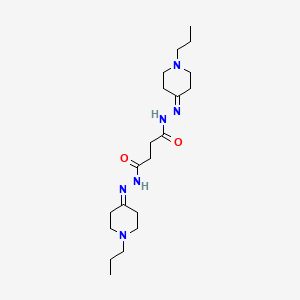
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
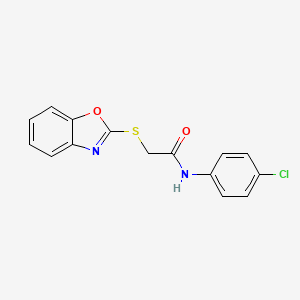
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)

